2-Fluoro-6-methylphenol
Overview
Description
2-Fluoro-6-methylphenol is an organic compound with the molecular formula C7H7FO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the sixth position is replaced by a methyl group. This compound is known for its unique chemical properties due to the presence of both fluorine and methyl substituents on the phenol ring.
Scientific Research Applications
2-Fluoro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of the fluorine atom .
Mode of Action
The exact mode of action of 2-Fluoro-6-methylphenol is not well-documented. Fluorinated compounds, in general, are known to interact with their targets in a unique manner. The introduction of a fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
For instance, some fluorinated compounds have been shown to inhibit bacterial DNA-gyrase, leading to a high antibacterial activity .
Pharmacokinetics
Fluorine’s unique physicochemical properties can enhance the metabolic stability of a compound, which could potentially impact its bioavailability .
Result of Action
For instance, fluorinated compounds often exhibit enhanced potency and selectivity, which can lead to more effective therapeutic outcomes .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-methylphenol plays a significant role in biochemical reactions, particularly due to its structural similarity to other phenolic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The hydroxyl group of this compound can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the fluorine atom can participate in halogen bonding, which can further modulate enzyme interactions .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of kinases and phosphatases, which are crucial for signal transduction. The compound can also modulate the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues, while the fluorine atom can engage in halogen bonding. These interactions can lead to conformational changes in the enzyme structure, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo hydroxylation, leading to the formation of more polar metabolites that are readily excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be directed by targeting signals or post-translational modifications that guide it to specific organelles. The activity and function of this compound can vary depending on its subcellular localization, impacting processes such as energy production, gene expression, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylphenol can be achieved through several methods. One common method involves the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then hydrolyzed to yield the desired phenol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the methyl group, resulting in different chemical properties.
6-Methylphenol: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Bromo-6-methylphenol: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-6-methylphenol is unique due to the combined presence of both fluorine and methyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAKOISAFCWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505151 | |
Record name | 2-Fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-90-3 | |
Record name | 2-Fluoro-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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